Ácido 4-(3-aminofenil)butanoico Clorhidrato

Descripción general

Descripción

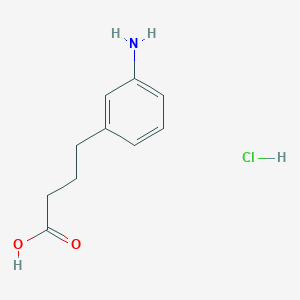

4-(3-aminophenyl)butanoic acid hydrochloride (4-APB-HCl) is an organic compound derived from the amino acid phenylalanine. It is a white, crystalline solid with a melting point of around 200°C and a molecular weight of 201.65 g/mol. It is soluble in water and polar organic solvents such as methanol and ethanol. 4-APB-HCl is used in a variety of scientific and medical applications, including drug development, laboratory research, and medical diagnostics.

Aplicaciones Científicas De Investigación

Agente Neuroprotector

“Ácido 4-(3-aminofenil)butanoico Clorhidrato” has been studied for its neuroprotective effects . The compound is believed to ameliorate unfolded proteins and suppress their aggregation, which can protect against endoplasmic reticulum stress-induced neuronal cell death . This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Inhibidor de Histona Desacetilasa

This compound exhibits inhibitory activity against histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function could be harnessed in the treatment of cancer and other diseases where gene expression is a factor .

Captador Químico

As a chemical chaperone, “4-(3-Aminophenyl)butanoic Acid Hydrochloride” can help in the proper folding of proteins . This is particularly useful in conditions where protein misfolding is a problem, such as in certain genetic disorders .

Herramienta de Investigación en Simulación de Dinámica Molecular

The compound has been used in 3D visualizing molecular dynamics simulations . This helps researchers to further understand stereochemistry, isomerism, hybridization, and orbitals .

Síntesis de Monómeros Funcionalizados con Boronato

Although not directly related to “4-(3-Aminophenyl)butanoic Acid Hydrochloride”, its structural analog “3-Aminophenylboronic acid hydrochloride” has been used as a boronic acid source in the synthesis of boronate-functionalized monomers<a aria-label="3: " data-citationid="9ef9e

Propiedades

IUPAC Name |

4-(3-aminophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

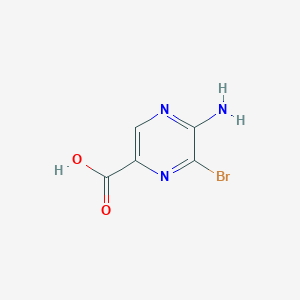

InChI |

InChI=1S/C10H13NO2.ClH/c11-9-5-1-3-8(7-9)4-2-6-10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDRRBHCFUEQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471049 | |

| Record name | 4-(3-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91843-18-4 | |

| Record name | 4-(3-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

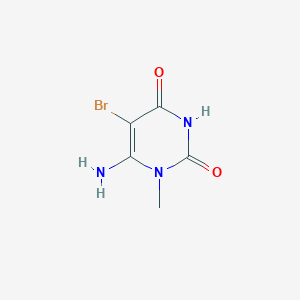

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

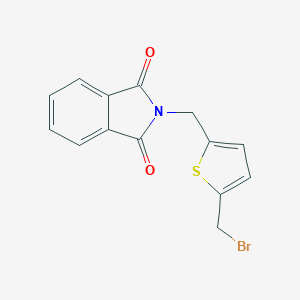

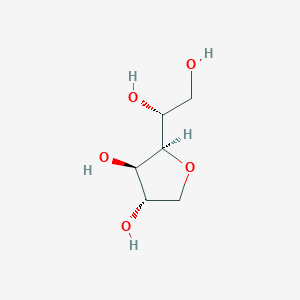

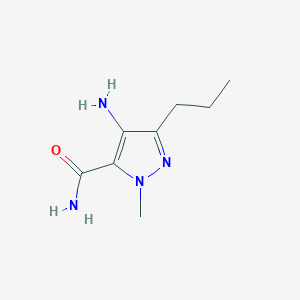

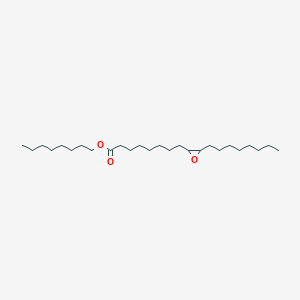

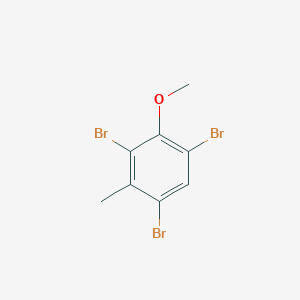

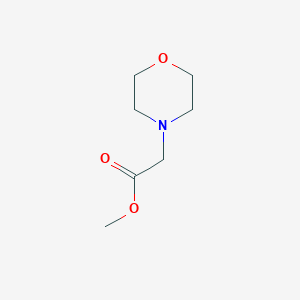

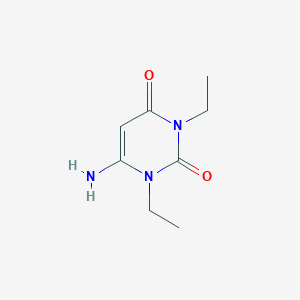

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)